An In-depth Technical Guide to the Physical Properties of trans-4-Butylcyclohexanecarboxylic Acid
An In-depth Technical Guide to the Physical Properties of trans-4-Butylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Butylcyclohexanecarboxylic acid, a substituted cyclohexane derivative, is a molecule of significant interest in medicinal chemistry and materials science. Its rigid cyclohexyl core, appended with a lipophilic butyl group and a polar carboxylic acid moiety, imparts a unique combination of properties that make it a valuable building block in the design of novel therapeutics and functional materials. The "trans" stereochemistry of the 1,4-disubstituted ring forces both the butyl and the carboxylic acid groups into equatorial positions, leading to a well-defined and relatively rigid molecular conformation. This conformational stability is a key attribute in drug design, as it allows for more predictable interactions with biological targets.
This technical guide provides a comprehensive overview of the core physical properties of trans-4-butylcyclohexanecarboxylic acid. As a Senior Application Scientist, the following sections will not only present the available data but also delve into the causality behind the experimental methodologies for their determination. This approach is designed to provide researchers with both the "what" and the "why," fostering a deeper understanding of the compound's behavior and enabling more informed decisions in its application.
Molecular and Chemical Identity
| Property | Value | Source |
| Chemical Name | trans-4-Butylcyclohexanecarboxylic acid | N/A |
| Synonyms | trans-4-n-Butylcyclohexanecarboxylic acid | [1] |
| CAS Number | 38289-28-0 | [2] |
| Molecular Formula | C₁₁H₂₀O₂ | [1] |
| Molecular Weight | 184.28 g/mol | [1] |
| Appearance | White to off-white crystalline powder or low-melting solid | [1][2] |
Thermal Properties
The thermal behavior of a compound is critical for its handling, storage, and application, particularly in pharmaceutical formulations where stability and processing conditions are paramount.
Melting Point
The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice. For trans-4-butylcyclohexanecarboxylic acid, the reported melting point is approximately 37°C , with some sources indicating a range of 35.0 to 38.0 °C [1][2][3]. This relatively low melting point suggests that the intermolecular forces in the solid state, primarily hydrogen bonding between the carboxylic acid groups and van der Waals interactions between the cyclohexyl and butyl moieties, are overcome at a modest temperature. The observed range in melting points can be attributed to the presence of minor impurities or variations in analytical methodology.
Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate method for determining the melting point and enthalpy of fusion of a substance. It measures the difference in heat flow between a sample and a reference as a function of temperature.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of high-purity trans-4-butylcyclohexanecarboxylic acid into a standard aluminum DSC pan.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Experimental Conditions:
-
Temperature Program:
-
Equilibrate at 0°C.
-
Ramp up to 60°C at a heating rate of 5°C/min.
-
-
Atmosphere: Purge with nitrogen gas at a flow rate of 50 mL/min to provide an inert atmosphere and prevent oxidative degradation.
-
-
Data Analysis: The melting point (Tₘ) is determined as the onset temperature of the endothermic melting peak in the DSC thermogram. The enthalpy of fusion (ΔHfus) is calculated from the integrated area of the melting peak.
Causality of Experimental Choices: A slow heating rate of 5°C/min is chosen to ensure thermal equilibrium within the sample, leading to a more accurate and sharper melting endotherm. The use of an inert nitrogen atmosphere is crucial to prevent any potential oxidation of the compound at elevated temperatures, which could affect the accuracy of the measurement.
Caption: Workflow for Melting Point Determination using DSC.
Boiling Point
The boiling point of trans-4-butylcyclohexanecarboxylic acid is predicted to be approximately 287.7 °C at 760 mmHg [1]. Experimentally determining the boiling point of carboxylic acids can be challenging due to their tendency to decarboxylate at high temperatures. Therefore, computational predictions based on the compound's structure are often employed. These predictions typically utilize group contribution methods or more advanced quantitative structure-property relationship (QSPR) models. The high predicted boiling point is a consequence of the strong intermolecular hydrogen bonding afforded by the carboxylic acid functional group, which requires significant thermal energy to overcome.
Thermal Stability (Thermogravimetric Analysis - TGA)
Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of a material. For a carboxylic acid, TGA can reveal the temperature at which decarboxylation or other decomposition processes occur.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of trans-4-butylcyclohexanecarboxylic acid into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Temperature Program: Heat the sample from 30°C to 500°C at a rate of 10°C/min.
-
Atmosphere: Use a nitrogen atmosphere with a flow rate of 50 mL/min to prevent oxidative decomposition.
-
-
Data Analysis: The TGA curve will show the percentage of weight loss as a function of temperature. The onset of decomposition is the temperature at which significant weight loss begins.
Expected Insights: The TGA curve for trans-4-butylcyclohexanecarboxylic acid is expected to show a single major weight loss step corresponding to the decomposition of the molecule. The initial weight loss would likely be due to the loss of the carboxylic acid group as CO₂ and H₂O, followed by the decomposition of the hydrocarbon backbone at higher temperatures.
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of both a nonpolar butylcyclohexyl group and a polar carboxylic acid group suggests that trans-4-butylcyclohexanecarboxylic acid will exhibit amphiphilic solubility behavior.
| Solvent | Qualitative Solubility |
| Methanol | Soluble[2] |
| Ethanol | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |
| Water | Practically Insoluble |
| Ether | Soluble[1] |
The carboxylic acid group can engage in hydrogen bonding with protic solvents like methanol and ethanol, while the butylcyclohexyl moiety contributes to its solubility in less polar solvents like ether. Its poor solubility in water is expected due to the large nonpolar hydrocarbon portion of the molecule.
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of trans-4-butylcyclohexanecarboxylic acid to a series of vials, each containing a known volume of the desired solvent (e.g., methanol, ethanol, water, DMSO).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included.
-
Quantification: Dilute the aliquot with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Self-Validation: The presence of undissolved solid at the end of the equilibration period is a visual confirmation that a saturated solution has been achieved. Running the experiment for different time points (e.g., 24 and 48 hours) and obtaining consistent results validates that equilibrium has been reached.
